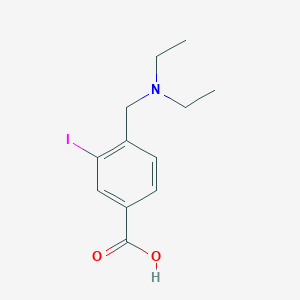

4-((Diethylamino)methyl)-3-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylaminomethyl)-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-3-14(4-2)8-10-6-5-9(12(15)16)7-11(10)13/h5-7H,3-4,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAILOXBKIZGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660926 | |

| Record name | 4-[(Diethylamino)methyl]-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-39-5 | |

| Record name | 4-[(Diethylamino)methyl]-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Diethylamino)methyl]-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of the Chemical Compound and Its Derivatives

Reactivity of the Tertiary Amine Group

The tertiary amine group, specifically the N,N-diethylaminomethyl substituent, is a key functional group that significantly influences the chemical properties of 4-((diethylamino)methyl)-3-iodobenzoic acid. Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

As a tertiary amine, the nitrogen atom in the diethylaminomethyl group can readily undergo quaternization. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on an electrophilic carbon of an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net For example, reaction with an alkyl halide such as methyl iodide or benzyl (B1604629) bromide would convert the tertiary amine into a quaternary ammonium iodide or bromide, respectively. prepchem.comresearchgate.net

The general reaction can be depicted as: R₃N + R'-X → [R₃NR']⁺X⁻

Where R₃N represents the tertiary amine of this compound, and R'-X is an alkyl halide. The rate of this Sₙ2 reaction is influenced by the nature of the alkyl halide and the solvent polarity. semanticscholar.org The formation of a quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's solubility and biological activity.

The following table provides examples of potential quaternization reactions:

| Reagent (R'-X) | Product |

| Methyl Iodide (CH₃I) | 4-(((Diethyl(methyl)ammonio)methyl)-3-iodobenzoyl)oate iodide |

| Ethyl Bromide (CH₃CH₂Br) | 4-(((Triethylammonio)methyl)-3-iodobenzoyl)oate bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | 4-(((Benzyl(diethyl)ammonio)methyl)-3-iodobenzoyl)oate chloride |

In addition to forming quaternary ammonium salts with alkyl halides, the tertiary amine can also form salts with acids. Due to its basic nature, it will react with both strong and weak acids. For instance, treatment with a strong acid like hydrochloric acid (HCl) would protonate the nitrogen, forming a diethylaminomethylammonium chloride salt. The molecule also contains a carboxylic acid group, which is acidic. Therefore, in the absence of a stronger acid or base, it is possible for the molecule to exist as a zwitterion, where the tertiary amine is protonated by the carboxylic acid, forming an internal salt.

The structure of this compound, containing both a nitrogen atom (a Lewis base) and a carboxylate group (once deprotonated), suggests its potential to act as a chelating ligand for metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion. wikipedia.org Amino acids and their derivatives are well-known chelating agents, typically coordinating to metal ions through the nitrogen of the amino group and an oxygen of the carboxylate group to form a stable five-membered ring. wikipedia.orgnih.gov

In the case of this compound, the spatial arrangement of the diethylaminomethyl group and the carboxylic acid group is such that they could potentially coordinate to a metal center. The chelation would involve the nitrogen atom of the tertiary amine and one of the oxygen atoms of the deprotonated carboxylic acid. The resulting chelate ring would be larger than the typical five-membered ring seen with alpha-amino acids, which may influence the stability and selectivity of the metal complexes formed. The formation of stable chelates with various metal ions could have applications in areas such as catalysis, materials science, and bioinorganic chemistry. sbmu.ac.irnih.gov

The table below lists potential metal ions that could form complexes with this compound, acting as a bidentate N,O-ligand.

| Metal Ion | Potential Coordination Geometry |

| Copper(II) (Cu²⁺) | Square planar or distorted octahedral |

| Nickel(II) (Ni²⁺) | Octahedral |

| Zinc(II) (Zn²⁺) | Tetrahedral or octahedral |

| Manganese(II) (Mn²⁺) | Octahedral |

| Iron(III) (Fe³⁺) | Octahedral |

The tertiary amine group in this compound is a basic site due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of this amine is influenced by several factors, including the inductive and steric effects of the substituents on the nitrogen atom. askfilo.comquora.com

The presence of two ethyl groups and a benzyl-like group (the substituted benzene (B151609) ring) attached to the nitrogen influences its basicity. Alkyl groups are electron-donating and generally increase the basicity of amines compared to ammonia. libretexts.orglibretexts.org However, the basicity of tertiary amines in aqueous solution can be lower than that of secondary amines due to steric hindrance, which can impede the solvation of the protonated amine. pharmaguideline.com

The pKa of the conjugate acid of a tertiary amine is a measure of its basicity. For comparison, the pKa of the conjugate acid of N,N-dimethylbenzylamine is reported to be 9.02. chemicalbook.com The pKa of the conjugate acid of this compound is expected to be in a similar range. The substituents on the benzene ring can also influence the basicity. The iodine atom and the carboxylic acid group are electron-withdrawing groups, which would be expected to decrease the electron density on the nitrogen atom and thus slightly decrease its basicity compared to an unsubstituted analog. libretexts.org

The acid-base equilibrium for the tertiary amine can be represented as follows:

R-N(CH₂CH₃)₂ + H₂O ⇌ [R-NH(CH₂CH₃)₂]⁺ + OH⁻

This equilibrium demonstrates the ability of the tertiary amine to act as a Brønsted-Lowry base by accepting a proton from water. The position of this equilibrium, and thus the pH of a solution of this compound, will be determined by the pKa of the tertiary amine and the pKa of the carboxylic acid group. A related compound, procaine, which contains a diethylamino group and a p-aminobenzoic acid ester, has a pKa of 8.9 for its tertiary amine. chemicalbook.comsciforschenonline.orgnbinno.com This further suggests that the tertiary amine in this compound is a significant basic center in the molecule.

Spectroscopic Characterization and Structural Elucidation of the Chemical Compound and Its Analogs

Mass Spectrometry (MS)This section was intended to cover the mass spectrometric behavior of 4-((diethylamino)methyl)-3-iodobenzoic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS)An analysis of the compound's ionization and fragmentation patterns under ESI conditions would have been presented, providing insights into its structural components.

Without the foundational experimental data, the generation of the detailed and data-rich content as per the requested outline is not possible. The scientific community relies on published, peer-reviewed data to ensure accuracy and reliability, and in the case of this compound, this information does not appear to be available in the public domain at this time.

Should spectroscopic data for this compound become publicly available in the future, a comprehensive article adhering to the specified structure could be produced.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the analysis of benzoic acid derivatives, GC/MS plays a pivotal role. For compounds like this compound, derivatization is often a necessary step to increase volatility and thermal stability, making them amenable to GC analysis. nih.gov A common derivatization technique is silylation, for instance, creating a trimethylsilyl (B98337) (TMS) derivative. nist.gov

The gas chromatogram provides the retention time (RT), which is the time it takes for the compound to travel through the chromatographic column. This is a characteristic property for a given compound under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer then fragments the eluted compound into ions, producing a mass spectrum that serves as a molecular fingerprint.

Table 1: Hypothetical GC/MS Data for a Derivatized Analog of this compound

| Parameter | Value |

| Retention Time (RT) | Varies with column and conditions |

| Molecular Ion (M+) | Dependent on derivatization agent |

| Key Fragments | Fragments corresponding to loss of diethylamino, carboxyl, and iodo groups |

Note: This table is illustrative and based on general principles of GC/MS analysis of similar compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods invaluable for structural elucidation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For benzoic acid and its derivatives, characteristic absorption bands are observed for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations of the carboxylic acid group, as well as vibrations associated with the aromatic ring and its substituents. spectroscopyonline.com

The O-H stretching vibration of the carboxylic acid is typically very broad, appearing in the region of 3300-2500 cm⁻¹, due to strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration gives rise to an intense band, usually found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The C-O stretching and O-H bending vibrations are coupled and result in bands in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com The spectrum of this compound would also be expected to show characteristic peaks for C-H stretching of the alkyl and aromatic groups, and vibrations related to the C-N and C-I bonds.

Table 2: Characteristic FT-IR Vibrational Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| C=O stretch | 1710 - 1680 | |

| C-O stretch | 1320 - 1210 | |

| O-H bend (out-of-plane) | 960 - 900 (broad) | |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | |

| Alkyl Group | C-H stretch | 2970 - 2850 |

| Amine | C-N stretch | 1250 - 1020 |

| Halogen | C-I stretch | 600 - 500 |

Source: Data compiled from general spectroscopic tables and analysis of similar compounds. spectroscopyonline.comresearchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For substituted benzoic acids, Raman spectra can provide valuable information about the aromatic ring and the carbon skeleton. researchgate.net

Key Raman bands for this compound would include the aromatic ring breathing modes and C-H in-plane bending vibrations. The C-I stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be readily observable.

X-ray Crystallography and Solid-State Analysis

For aromatic compounds like benzoic acid derivatives, X-ray crystallography can confirm the planarity of the benzene (B151609) ring and determine the conformation of the substituents. In the case of this compound, this analysis would reveal the precise orientation of the carboxylic acid, iodo, and diethylaminomethyl groups relative to the aromatic ring. While the crystal structure of the title compound is not publicly documented, studies on similar molecules, such as 4-iodobenzoic acid, show that they often crystallize in hydrogen-bonded dimer pairs. wikipedia.org

The solid-state packing of molecules is governed by a variety of intermolecular forces. For this compound, several types of interactions are expected to be significant.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). In the solid state, carboxylic acids typically form dimeric structures through strong O-H···O=C hydrogen bonds. wikipedia.org

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen of a carbonyl group or the nitrogen of an amine from a neighboring molecule. These interactions, denoted as C-I···O or C-I···N, can play a crucial role in directing the crystal packing. mdpi.com

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···π Interactions: Hydrogen atoms from the alkyl groups or the aromatic ring can interact with the electron cloud of an adjacent aromatic ring. nih.gov

The interplay of these diverse intermolecular interactions dictates the final crystal lattice and influences the physical properties of the compound, such as its melting point and solubility.

Table 3: Intermolecular Interactions in Substituted Benzoic Acids

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O |

| Halogen Bond | C-I | O (Carbonyl), N (Amine) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| C-H···π | C-H (Alkyl/Aryl) | Aromatic Ring |

Source: Based on crystallographic studies of analogous compounds. wikipedia.orgmdpi.comnih.gov

Chromatographic and Purity Assessment Methods

The purity and quantitative analysis of this compound and the monitoring of its synthesis are crucial steps in its characterization. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the assessment of the purity of this compound and for its quantitative analysis. This method offers high resolution, sensitivity, and reproducibility. A reverse-phase HPLC method is typically suitable for the analysis of polar aromatic compounds such as this benzoic acid derivative.

The principle of reverse-phase HPLC involves a non-polar stationary phase and a polar mobile phase. In the case of this compound, a C18 (octadecylsilane) column is a common choice for the stationary phase, offering excellent separation capabilities for a wide range of organic molecules.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. This allows for the efficient elution of compounds with varying polarities. A typical mobile phase system for the analysis of substituted benzoic acids consists of a mixture of an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionization state, and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The detection of the compound is typically achieved using a UV-Vis detector, as the aromatic ring and carboxylic acid functional group in this compound provide strong chromophores. The wavelength of detection is selected based on the UV spectrum of the compound to ensure maximum sensitivity.

A validation of the HPLC method according to the International Conference on Harmonization (ICH) guidelines would typically be performed to ensure its specificity, linearity, precision, accuracy, and robustness. ekb.eg

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Retention Time | ~15.2 min |

Note: This data is representative and may vary depending on the specific instrumentation and exact analytical conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of the progress of chemical reactions, such as the synthesis of this compound. ekb.eg Its simplicity, speed, and low cost make it an ideal choice for qualitative analysis in a synthetic chemistry laboratory.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a flat carrier such as a glass plate or aluminum foil. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases.

For a compound like this compound, which is polar due to the carboxylic acid and amino groups, a normal-phase TLC system with a silica gel stationary phase is appropriate. The mobile phase would typically be a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the mobile phase is adjusted to achieve good separation of the starting materials, intermediates, and the final product.

Visualization of the separated spots on the TLC plate can be achieved by various methods. Given the aromatic nature of this compound, it is expected to be UV-active, and the spots can be visualized under a UV lamp (typically at 254 nm). Additionally, staining with iodine vapor is a common method for visualizing organic compounds on a TLC plate. epfl.ch

By comparing the retention factor (Rf) values of the spots from the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction towards completion.

Table 2: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value |

| Starting Material (e.g., 3-Iodobenzoic acid) | 0.65 |

| This compound (Product) | 0.30 |

| Reaction Mixture (Co-spot) | 0.30, 0.65 |

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v) Visualization: UV light (254 nm) Note: Rf values are indicative and can vary based on the specific TLC plate, mobile phase composition, and experimental conditions.

Computational Chemistry and Theoretical Modelling of Iodinated Aminobenzoic Acids

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the fundamental properties of 4-((Diethylamino)methyl)-3-iodobenzoic acid.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial. This process involves systematically rotating the dihedral angles of the diethylamino and carboxylic acid groups to map the potential energy surface and identify all low-energy conformers. The conformer with the absolute minimum energy is considered the ground-state geometry. These calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which can adequately describe the electronic environment of all atoms, including the heavy iodine atom.

Table 1: Placeholder Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | Value | ||

| C-C (ring) | Value | ||

| C-N | Value | ||

| C=O | Value | ||

| C-O | Value | ||

| C-C-I | Value | ||

| C-N-C | Value | ||

| O=C-O | Value | ||

| C-C-N-C | |||

| I-C-C-C |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Understanding the electronic structure and charge distribution is key to predicting a molecule's reactivity. Mulliken population analysis is a method used to assign partial atomic charges, providing insight into the electrostatic interactions within the molecule. The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic oxygen atoms and the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen and potentially the iodine atom (due to sigma-hole effects), highlighting regions for nucleophilic interaction.

Table 2: Placeholder Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| I | Value |

| N | Value |

| O (carbonyl) | Value |

| O (hydroxyl) | Value |

| C (carboxyl) | Value |

| C (iodine-bound) | Value |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich aminobenzoic ring system, while the LUMO might be distributed over the carboxylic acid group and the aromatic ring.

Table 3: Placeholder Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, one can predict the chemical shifts for each unique proton and carbon atom. These calculated values, when compared to experimental data, can confirm the proposed structure and help in assigning the peaks in the NMR spectra.

Table 4: Placeholder Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (COOH) | Value | Value |

| C2 (C-I) | Value | Value |

| C3 (C-CH₂N) | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| CH₂ (N-CH₂) | Value | Value |

| CH₃ (N-CH₂-CH₃) | Value | Value |

Note: The values in this table are placeholders and would be populated with data from actual DFT and experimental results.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations are essential for assigning the various peaks observed in experimental spectra to specific molecular motions (e.g., stretching, bending, and torsional modes). These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are usually scaled by an empirical factor to improve agreement with experimental data. A detailed assignment of the vibrational modes of this compound would involve correlating each calculated frequency with the corresponding atomic displacements.

Table 5: Placeholder Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (COOH) | Value | Value | Value |

| C=O stretch (COOH) | Value | Value | Value |

| C-N stretch | Value | Value | Value |

| C-I stretch | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with data from actual DFT and experimental results.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for the detailed investigation of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For iodinated aminobenzoic acids, such as this compound, theoretical modeling can map out potential synthetic routes, identify key intermediates, and determine the energetic feasibility of different pathways.

Exploration of Plausible Reaction Pathways and Transition States

The elucidation of a reaction mechanism at a computational level involves identifying the minimum energy path connecting reactants to products on a potential energy surface (PES). Key points on this path include local minima, which represent reactants, intermediates, and products, and first-order saddle points, which correspond to transition states (TS). The energy difference between the reactants and a transition state defines the activation energy barrier, a critical factor in determining reaction kinetics.

For a molecule like this compound, a plausible synthetic step for computational analysis could be the ortho-iodination of a benzoic acid precursor or the C-H amination step. Density Functional Theory (DFT) is a commonly employed method for such explorations due to its favorable balance of computational cost and accuracy. By using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), the geometries of all stationary points can be optimized.

Illustrative Pathway: Ortho-C-H Amination A hypothetical investigation might explore the directed C-H amination of 3-iodobenzoic acid. Computational modeling would:

Identify Reactant and Product Structures: Optimize the geometries of the 3-iodobenzoic acid, the aminating agent, and the final product.

Locate the Transition State (TS): Search the PES for the saddle point connecting reactants and products. This TS structure reveals the geometry of the molecule at the peak of the energy barrier, showing which bonds are breaking and forming. For instance, in a concerted mechanism, one might observe the partial formation of the C-N bond and the partial breaking of a C-H bond.

Calculate Activation Energy (Ea): Determine the energy difference between the optimized TS and the initial reactants. A lower activation energy suggests a more kinetically favorable pathway.

Trace the Intrinsic Reaction Coordinate (IRC): This calculation confirms that the located TS correctly connects the desired reactants and products on the PES.

The table below presents hypothetical energy data for two plausible pathways for a key synthetic step, calculated using a DFT approach. Pathway A represents a concerted mechanism, while Pathway B involves a stable intermediate.

Table 1: Hypothetical Calculated Energies for Two Reaction Pathways All energies are in kcal/mol, relative to the reactants.

| Species | Pathway A (Concerted) | Pathway B (Stepwise) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Intermediate | N/A | -5.2 |

| Transition State 1 | +22.5 | +18.9 |

| Transition State 2 | N/A | +24.1 |

From this illustrative data, Pathway A has a single energy barrier of 22.5 kcal/mol. In contrast, Pathway B proceeds through an intermediate and has two transition states, with the second step (TS2, +24.1 kcal/mol) being the rate-determining step. This suggests that, under these hypothetical conditions, the concerted mechanism might be slightly more favorable.

Comparative Studies with Experimental Kinetic Data

A crucial step in validating a computationally derived mechanism is to compare its predictions with experimental kinetic data. chemrxiv.orgchemrxiv.org Theoretical rate constants (k) can be calculated from the activation free energy (ΔG‡) using Transition State Theory (TST). Comparing these calculated rates with experimentally measured rates provides a robust test of the theoretical model's accuracy.

Discrepancies between computational and experimental results can point to several factors, such as the need for a more accurate computational method, the influence of solvent effects that were not adequately modeled, or the operation of an entirely different reaction pathway. acs.orgresearchgate.net For instance, if experimental studies show a first-order dependence on a catalyst while the computational model predicts a catalyst-free pathway, the model must be revised to include the catalytic cycle.

The table below illustrates a comparison between hypothetical experimental kinetic data and values derived from the computational pathways described in the previous section.

Table 2: Illustrative Comparison of Theoretical and Experimental Kinetic Data

| Parameter | Experimental Value | Calculated (Pathway A) | Calculated (Pathway B) |

|---|---|---|---|

| Activation Energy (Ea, kcal/mol) | 22.1 ± 0.5 | 22.5 | 24.1 |

| Rate Constant (k, at 298 K) | (1.5 ± 0.2) x 10⁻⁴ s⁻¹ | 1.1 x 10⁻⁴ s⁻¹ | 0.9 x 10⁻⁵ s⁻¹ |

In this hypothetical example, the calculated activation energy and rate constant for Pathway A show excellent agreement with the experimental values. Furthermore, a significant kinetic isotope effect (KIE) is often indicative of C-H bond breaking in the rate-determining step. nih.gov The calculated KIE for Pathway A aligns well with the experimental finding, whereas the value for Pathway B does not. This combined evidence would strongly support the concerted mechanism (Pathway A) as the operative one.

Advanced Theoretical Applications

Beyond reaction mechanisms, computational chemistry can predict and analyze intrinsic molecular properties. For iodinated aminobenzoic acids, theoretical models can quantify electronic characteristics like aromaticity and predict their potential for applications in materials science, such as in non-linear optics.

Aromaticity Indices and Delocalization Studies

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, conjugated systems. While not a directly observable quantity, it can be quantified through various computational indices that probe the magnetic, geometric, and electronic consequences of electron delocalization.

For this compound, these indices can reveal how the different substituents modulate the π-electron system of the benzene (B151609) ring.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values (e.g., NICS(1)zz < -10 ppm) are indicative of strong diatropic ring currents and, thus, significant aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in the ring. A HOMA value close to 1 implies low bond length alternation and high aromaticity, while a value near 0 suggests a non-aromatic, localized system. researchgate.net

Aromatic Fluctuation Index (FLU): This electronic index is based on the fluctuation of electron density between adjacent atoms in the ring. Lower FLU values correspond to greater electron delocalization and higher aromaticity. scispace.comresearchgate.net

The table below presents hypothetical calculated aromaticity indices for the substituted ring in this compound compared to benzene and other substituted benzoic acids.

Table 3: Hypothetical Aromaticity Indices for Selected Compounds

| Compound | HOMA | NICS(1)zz (ppm) | FLU |

|---|---|---|---|

| Benzene | 1.000 | -34.5 | 0.001 |

| Benzoic Acid | 0.985 | -31.8 | 0.004 |

| 3-Iodobenzoic Acid | 0.979 | -30.5 | 0.007 |

This illustrative data suggests that while the core benzene ring remains highly aromatic in all cases (HOMA > 0.96), the introduction of substituents slightly decreases its aromatic character. The combined electron-withdrawing and sterically bulky nature of the iodo and diethylaminomethyl groups could lead to minor disruptions in the π-system, as reflected by the progressively less negative NICS values and increasing FLU values.

Non-Linear Optical (NLO) Property Predictions

Molecules with large differences in electron density, often created by linking electron-donating groups (EDG) and electron-accepting groups (EAG) through a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These materials interact intensely with strong electromagnetic fields, making them valuable for applications in telecommunications, optical computing, and photonics. nih.gov

The key molecular properties are the polarizability (α) and the first-order hyperpolarizability (β). Computational methods, such as DFT and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), can reliably predict these values. medjchem.comscispace.comnih.gov In this compound, the diethylaminomethyl group acts as an electron donor, while the carboxylic acid and, to a lesser extent, the iodine atom act as electron acceptors. This "push-pull" configuration could lead to a significant NLO response.

Theoretical calculations of the static first hyperpolarizability (β₀) can be performed to estimate the intrinsic NLO activity of the molecule. Comparing the calculated values to a known standard, such as urea (B33335), provides a benchmark for its potential performance. nih.gov

Table 4: Hypothetical Calculated NLO Properties (DFT/CAM-B3LYP) All values are in atomic units (a.u.).

| Compound | Dipole Moment (μ) | Polarizability (α₀) | First Hyperpolarizability (β₀) |

|---|---|---|---|

| Urea (reference) | 1.42 | 32.8 | 371 |

| Benzoic Acid | 1.78 | 84.1 | 95 |

| 3-Iodobenzoic Acid | 2.51 | 115.6 | 150 |

The hypothetical data in Table 4 illustrates the dramatic effect of the substituent pattern. The introduction of the strong donor-acceptor pair in this compound results in a large dipole moment and a significantly enhanced first hyperpolarizability (β₀) value, which is several times larger than that of the urea reference. This suggests that the compound could be a promising candidate for NLO applications, warranting further experimental investigation. mdpi.com

Applications As Advanced Synthetic Building Blocks and Research Reagents

Mediators in Organic Synthesis

As a mediator, this compound offers multiple reactive sites that can be leveraged for the construction of complex molecular architectures.

Hypervalent iodine reagents are prized in organic synthesis for their mild and selective oxidizing capabilities. The foundational precursors for widely used reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are typically 2-iodobenzoic acid or its esters. nih.govacs.orgprinceton.edu The synthesis involves the oxidation of the iodine atom to a higher valence state (I(III) or I(V)).

Given that 4-((diethylamino)methyl)-3-iodobenzoic acid is a substituted derivative of 2-iodobenzoic acid, it serves as a logical precursor for creating novel, functionalized hypervalent iodine reagents. The oxidation of the iodine center in this molecule would yield a corresponding IBX or DMP analogue. The presence of the diethylaminomethyl group is anticipated to modify the physical and chemical properties of the resulting oxidant, potentially enhancing its solubility in organic solvents or altering its reactivity profile. acs.org Esters of 2-iodoxybenzoic acid have also been prepared and isolated as stable crystalline products, suggesting a similar pathway is viable for esterified derivatives of the title compound. nih.govacs.org

| Precursor | Target Reagent | Key Features of Resulting Reagent |

| 2-Iodobenzoic acid | IBX, DMP | Standard, widely used, low solubility. |

| This compound | Functionalized IBX/DMP Analogue | Potentially enhanced solubility due to the amino group; altered reactivity and selectivity. |

| Esters of 2-Iodobenzoic acid | IBX-Esters | Stable, soluble, similar oxidizing properties to IBX. acs.org |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. news-medical.netorganic-chemistry.orgnih.gov this compound is equipped with two key functional groups that allow it to participate in important C-C bond-forming reactions.

Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.org In these reactions, the carbon-iodine bond is activated by a metal catalyst (typically palladium), allowing for the formation of a new bond with a variety of coupling partners (boronic acids, alkenes, alkynes, etc.). The diethylaminomethyl and carboxylic acid groups would remain as functionalities on the resulting biaryl or substituted aromatic product, provided they are compatible with the reaction conditions.

Decarboxylative Couplings: The carboxylic acid group can be used as a synthetic handle in decarboxylative coupling reactions. mdpi.comnih.gov In this type of transformation, the carboxyl group is extruded as carbon dioxide, and a new C-C bond is formed in its place. nih.gov This strategy is advantageous as it often utilizes readily available and inexpensive carboxylic acids. mdpi.comruhr-uni-bochum.de Research has demonstrated streamlined, one-pot procedures involving an initial decarboxylative iodination followed by a cross-coupling step, highlighting the synthetic utility of the combined functionalities present in the title compound. nih.gov

| Reaction Type | Reactive Site | Potential Coupling Partner | Resulting Structure |

| Suzuki Coupling | C-I | Aryl Boronic Acid | Biaryl |

| Sonogashira Coupling | C-I | Terminal Alkyne | Aryl Alkyne |

| Heck Coupling | C-I | Alkene | Substituted Alkene |

| Decarboxylative Coupling | C-COOH | Aryl Halide, Alkyne | Biaryl, Aryl Alkyne researchgate.net |

Heterocyclic compounds are integral to pharmaceuticals and functional materials. The functionalities within this compound make it a valuable synthon for constructing various heterocyclic systems. Hypervalent iodine reagents derived from 2-iodobenzoic acid, such as IBX, are known to mediate cyclization reactions to form heterocycles. nih.govfrontiersin.orgsemanticscholar.orgresearchgate.net The precursor molecule itself can undergo cyclization; for instance, intramolecular reactions involving the carboxylic acid and the ortho-iodo group can lead to the formation of iodinated lactones or other fused ring systems. The presence of the diethylaminomethyl group offers an additional nucleophilic site that could potentially participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.

Scaffolds for Functional Material Design

The rigid aromatic core and multiple coordination sites of this compound make it an excellent candidate for designing advanced functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.commdpi.com The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. researchgate.netossila.com Aromatic carboxylic acids are among the most common ligands used in MOF synthesis. ias.ac.inmdpi.com

This compound is a promising ligand for several reasons:

Carboxylate Group: The primary coordination site for linking to metal centers.

Diethylamino Group: Can act as a secondary coordination site, leading to more complex or stable frameworks. mdpi.com Alternatively, it can remain uncoordinated, functionalizing the pores of the MOF with basic amine groups that can be used for selective gas adsorption or catalysis.

Iodo Group: The heavy iodine atom can influence the electronic properties of the framework and can also serve as a site for post-synthetic modification.

The combination of a hard carboxylate donor and a softer amine donor makes this ligand versatile for coordination with a wide range of metal ions.

The unique electronic and chemical properties of this compound lend themselves to applications in materials science.

Conducting Polymers: Conducting polymers are organic materials with metallic or semiconducting properties. researchgate.netutq.edu.iq Functionalized monomers can be incorporated into polymer chains to tune their electronic properties and introduce specific functionalities. The title compound could be electropolymerized or chemically polymerized, with the pendant carboxyl and amino groups enhancing processability and providing sites for doping or interaction with analytes. nih.govmdpi.com

Sensors: The functional groups on the molecule can act as recognition sites for chemical sensors. dntb.gov.ua The amino group can interact with acidic vapors, while the carboxylate can bind to metal ions. When immobilized on a transducer surface (e.g., an electrode or optical fiber), these interactions can generate a measurable signal.

Catalysts: The molecule can be used as a ligand to support catalytically active metal centers. The combination of different donor atoms (oxygen, nitrogen) can stabilize metal complexes, which can then be used in homogeneous catalysis or immobilized within a larger structure for heterogeneous catalysis.

Building Blocks for On-Surface Synthesis and Molecular Electronics

The molecular architecture of this compound makes it a promising candidate for applications in on-surface synthesis and molecular electronics. The carboxylic acid group can act as a robust anchoring moiety, enabling the molecule to self-assemble on conductive surfaces like gold (Au(111)). nih.gov This ordered arrangement is a critical first step in the bottom-up construction of molecular electronic devices.

The carbon-iodine bond is a key reactive site for on-surface synthesis. Through techniques such as Ullmann coupling, which can be initiated by thermal activation or scanning tunneling microscopy (STM) tip-induced excitation, the iodine atom can be cleaved to form a reactive aryl radical. This radical can then form new carbon-carbon bonds with adjacent molecules, leading to the creation of covalently linked molecular wires or two-dimensional networks directly on a substrate. The diethylaminomethyl group, with its tertiary amine, can influence the electronic properties and intermolecular interactions within the assembled monolayer, potentially modulating charge transport characteristics. While direct studies on this specific molecule are emerging, the principles are well-established with structurally analogous compounds, where different molecular moieties contribute to diode-like electronic behavior. nih.gov

Applications in Medicinal Chemistry Research (Synthetic Aspects)

Construction of Biologically Active Scaffolds and Chemical Libraries

In medicinal chemistry, this compound is a highly valuable scaffold for the construction of diverse chemical libraries aimed at discovering new biologically active agents. Its distinct functional groups offer orthogonal handles for a wide array of chemical transformations.

Carboxylic Acid Group: This group can be readily converted into a variety of functional groups, including amides, esters, and alcohols. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of a vast range of amine-containing fragments to explore the chemical space around the core scaffold.

Aryl Iodide: The iodine substituent is exceptionally useful for transition metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines or alcohols) enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to systematically modify the scaffold, creating large libraries of related compounds for high-throughput screening.

Diethylaminomethyl Group: The tertiary amine in this side chain provides a basic handle that can be important for modulating physicochemical properties like solubility and for forming salt bridges with biological targets.

The combination of these features allows for a combinatorial approach to synthesis, where different building blocks can be systematically introduced at the carboxylic acid and aryl iodide positions, rapidly generating a library of compounds for biological evaluation. mdpi.com

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Key Reactions | Purpose in Library Synthesis |

|---|---|---|

| Carboxylic Acid | Amide Coupling, Esterification | Introduce diverse R-groups, explore structure-activity relationships (SAR) |

| Aryl Iodide | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Build molecular complexity, introduce aryl, alkyl, and heteroaryl groups |

| Tertiary Amine | Salt formation | Modulate solubility and pharmacokinetic properties |

Design of Photoaffinity Ligands and Molecular Probes

The presence of an aryl iodide makes this compound a suitable precursor for developing molecular probes and photoaffinity ligands. Aryl iodides are well-established precursors for the synthesis of radioiodinated molecules. Through isotopic exchange or destannylation reactions, radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) can be incorporated into the molecule. If a derivative of this compound is found to bind to a specific biological target, its radioiodinated version can be used as a radioligand for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro binding assays. aablocks.com

Furthermore, while the aryl iodide itself is not photoreactive, it serves as a synthetic handle to attach photoactivatable groups (e.g., azides, diazirines, or benzophenones) via cross-coupling reactions. These photoaffinity ligands can be used to study drug-target interactions. Upon binding to the target protein, the ligand is irradiated with UV light, causing the photoactivatable group to form a highly reactive species that covalently cross-links the ligand to the protein. This allows for the identification and characterization of the binding site.

Exploration of Amide Bioisosteres in Lead Optimization Research

During the lead optimization phase of drug discovery, chemists aim to refine the properties of a promising compound to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.comchemrxiv.org The amide bond is a common feature in many drugs, but it can be susceptible to metabolic cleavage by proteases, limiting a drug's oral bioavailability and half-life. magtech.com.cnnih.gov Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved physicochemical properties, is frequently employed to address this. magtech.com.cndrughunter.com

The carboxylic acid moiety of this compound is a prime candidate for bioisosteric replacement. If this scaffold is part of a lead compound where the carboxylic acid is converted to an amide that proves to be metabolically labile, researchers would explore replacing the amide linkage with more robust bioisosteres. nih.govcambridgemedchemconsulting.com These replacements aim to mimic the hydrogen bonding and conformational properties of the original amide while enhancing metabolic stability. nih.gov

Table 2: Examples of Amide Bioisosteres for Lead Optimization

| Amide Bioisostere | Key Properties |

|---|---|

| 1,2,3-Triazole | Metabolically stable, mimics amide geometry, resistant to hydrolysis and oxidation. nih.govcambridgemedchemconsulting.com |

| Oxadiazole | Can mimic planarity and dipole moment of an amide, improves metabolic stability. nih.gov |

| Tetrazole | Often used as a non-classical bioisostere for a carboxylic acid, but can also be incorporated into larger structures to replace amides, offering metabolic stability. drughunter.com |

| Sulfonamide | Offers increased metabolic stability and can alter lipophilicity and membrane permeability. drughunter.com |

Analytical Reagents and Derivatization Agents

Reference Standards for Analytical Method Development

In pharmaceutical development, the ability to accurately quantify a drug candidate in biological matrices (e.g., blood, plasma, urine) is essential for pharmacokinetic and metabolic studies. This requires the use of a well-characterized, highly pure substance known as a reference standard. sigmaaldrich.com

This compound, when synthesized to a high degree of purity (typically >98-99%), can serve as a reference standard for its own quantification. During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), this standard is used to:

Calibrate the instrument: A series of solutions with known concentrations of the reference standard are analyzed to create a calibration curve, which is then used to determine the concentration of the compound in unknown samples.

Validate the analytical method: The standard is used to assess critical method parameters, including accuracy, precision, linearity, and the limit of detection (LOD) and quantification (LOQ).

Serve as a quality control: Solutions of the reference standard are run alongside study samples to ensure the analytical system is performing correctly over time.

The use of a reliable reference standard is fundamental to generating the accurate and reproducible data required for regulatory submissions. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to substituted benzoic acids often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research must prioritize the development of novel and sustainable synthetic pathways to "4-((Diethylamino)methyl)-3-iodobenzoic acid" and its analogs, aligning with the principles of green chemistry.

Key areas of investigation should include:

Catalytic C-H Functionalization: Direct and selective functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. Research into transition-metal catalyzed C-H amination and iodination of readily available benzoic acid precursors could provide a more direct and efficient route to the target molecule.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of "this compound" could lead to a more sustainable and cost-effective manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Exploring enzymatic pathways for the introduction of the iodo and diethylaminomethyl groups onto a benzoic acid scaffold could represent a significant advancement in the sustainable production of this compound.

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Functionalization | High atom economy, reduced waste |

| Flow Chemistry | Improved safety, scalability, and control |

| Biocatalysis | High selectivity, mild reaction conditions |

| Renewable Feedstocks | Reduced reliance on fossil fuels |

Exploration of New Reactivity Modes and Catalytic Cycles

The unique combination of functional groups in "this compound" suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness novel reactivity modes and catalytic cycles involving this compound.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to a hypervalent state, creating a powerful and versatile oxidizing agent. Investigating the synthesis and reactivity of hypervalent iodine derivatives of the title compound could lead to the development of novel reagents for organic synthesis. The presence of the ortho-diethylaminomethyl group may influence the stability and reactivity of these hypervalent species.

Palladium and Copper-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key functional group for participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Exploring the utility of "this compound" as a building block in these reactions would open up avenues for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. The coordinating ability of the adjacent amino group could play a significant role in directing or modulating the catalytic cycle.

Photoredox Catalysis: The carbon-iodine bond can be susceptible to homolytic cleavage under photoredox conditions, generating aryl radicals. Investigating the participation of "this compound" in photoredox-catalyzed reactions could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular architectures.

Advanced Computational Studies for Structure-Property Relationships

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. Advanced computational studies on "this compound" will be crucial for guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Calculations can be employed to predict reactivity, elucidate reaction mechanisms, and understand the role of the different functional groups in modulating the molecule's properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSAR and QSPR models, it may be possible to correlate the structural features of "this compound" and its analogs with their biological activities or physical properties. These models can be used to design new molecules with enhanced or targeted properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, receptors, or catalysts. This can provide a deeper understanding of its behavior in different environments and inform the design of experiments.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction, mechanism elucidation |

| QSAR/QSPR Modeling | Correlation of structure with activity/property, design of new molecules |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions |

Integration into Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The carboxylic acid functionality of "this compound" makes it an ideal candidate for integration into MCR design.

Ugi and Passerini Reactions: The Ugi and Passerini reactions are powerful MCRs that utilize a carboxylic acid as a key component. Incorporating "this compound" into these reactions would allow for the rapid generation of diverse libraries of complex molecules. The resulting products would possess the core structure of the title compound, decorated with additional functionality introduced by the other MCR components.

Post-MCR Modifications: The iodo and diethylamino groups in the products of MCRs involving the title compound offer opportunities for further synthetic diversification. The iodo group can be used as a handle for cross-coupling reactions, while the amino group can be further functionalized. This combination of MCRs and post-MCR modifications provides a powerful strategy for accessing a vast chemical space.

Design of Novel MCRs: The unique electronic and steric properties of "this compound" may enable its participation in novel MCRs that are not accessible with simpler benzoic acid derivatives.

Exploiting Functional Group Interplay for Targeted Applications

The interplay between the carboxylic acid, iodo, and diethylaminomethyl groups can be strategically exploited to design molecules with targeted applications in various fields.

Medicinal Chemistry: The benzoic acid scaffold is a common feature in many pharmaceutical agents. The specific substitution pattern of "this compound" could be leveraged to design novel drug candidates. The amino group can improve aqueous solubility and provide a site for interaction with biological targets, while the iodo group can be used for radiolabeling or to enhance binding affinity through halogen bonding.

Materials Science: The ability of the iodo group to participate in cross-coupling reactions makes this compound a valuable building block for the synthesis of functional organic materials, such as polymers, dyes, and electronic materials. The amino and carboxylic acid groups can be used to tune the solubility, self-assembly properties, and electronic characteristics of these materials.

Catalysis: The compound itself, or its derivatives, could be explored as a ligand for transition metal catalysis. The coordination of the amino and carboxylate groups to a metal center could create a unique catalytic environment for specific chemical transformations.

The synergistic effects of the functional groups present in "this compound" provide a rich platform for future innovation. A multidisciplinary approach, combining novel synthetic methods, detailed reactivity studies, advanced computational modeling, and creative application-driven research, will be essential to fully unlock the potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((Diethylamino)methyl)-3-iodobenzoic acid?

Methodological Answer: The synthesis typically involves iodination and alkylation steps. For example:

- Iodination : Start with 3-methyl-4-aminobenzoic acid under acidic conditions (e.g., H₂SO₄) and introduce iodine via electrophilic substitution. Control temperature (20–25°C) to avoid over-iodination .

- Diethylamino Methylation : Use diethylamine and formaldehyde in a Mannich reaction. Optimize pH (8–9) and solvent (ethanol/water mixture) to favor the formation of the tertiary amine .

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Iodination | I₂, H₂SO₄, 25°C, 6h | 75–80 | 90 | |

| Alkylation | (CH₂O), Et₂NH, pH 8.5 | 65–70 | 85 |

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Assign signals for the aromatic ring (δ 7.2–8.1 ppm), diethylamino group (δ 2.5–3.5 ppm), and methylene bridge (δ 3.8–4.2 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₂H₁₆INO₂: 345.02 g/mol) .

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 4.1 (s, 2H, CH₂N), δ 1.2 (t, 6H, CH₃) | Confirm alkylation |

| IR | 1705 cm⁻¹ (C=O) | Verify carboxylic acid |

Q. How does the iodine substituent influence solubility and reactivity?

Methodological Answer:

- Solubility : The iodine atom increases hydrophobicity. Use polar aprotic solvents (e.g., DMSO) for dissolution. Solubility in water is <1 mg/mL at 25°C .

- Reactivity : Iodo groups participate in Ullmann or Suzuki couplings. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict molecular interactions or stability?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to model the molecule. The iodine atom induces steric hindrance, affecting bond angles (C-I-C ~120°) .

- Lattice Energy : Calculate intermolecular hydrogen bonds (e.g., O-H···N) to predict crystal packing .

- Reactivity : Simulate Fukui indices to identify electrophilic/nucleophilic sites (e.g., iodine as a leaving group) .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Standardize Protocols : Use USP buffers (pH 1.2–7.4) and DLS to measure particle size. For example, solubility discrepancies may arise from polymorphic forms .

- Thermodynamic Analysis : Perform van’t Hoff plots using DSC data to correlate solubility with temperature .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- HPLC-UV with Derivatization : React with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance UV detection (λ = 280 nm). Validate linearity (R² >0.99) and LOD (0.1 µg/mL) .

- LC-MS/MS : Use MRM transitions (m/z 345→228) for selective quantification. Optimize collision energy (20–25 eV) to minimize fragmentation .

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD | 0.1 µg/mL | 0.01 µg/mL |

| Linearity | 1–100 µg/mL | 0.1–50 µg/mL |

Q. How to design bioactivity studies targeting anticancer or anti-inflammatory pathways?

Methodological Answer:

- In Vitro Assays : Test COX-2 inhibition (IC₅₀) using ELISA or fluorogenic substrates. Compare with ibuprofen as a control .

- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HeLa). Dose-response curves (1–50 µM) over 48h .

| Assay | Target | Result (Example) |

|---|---|---|

| COX-2 Inhibition | IC₅₀ = 12 µM | Moderate activity vs. celecoxib (IC₅₀ = 0.05 µM) |

| Apoptosis | 40% cell death at 20 µM | Caspase-3 activation confirmed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.